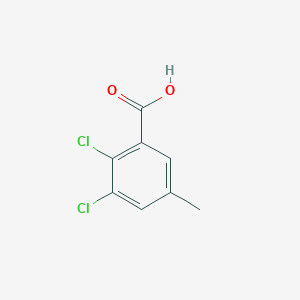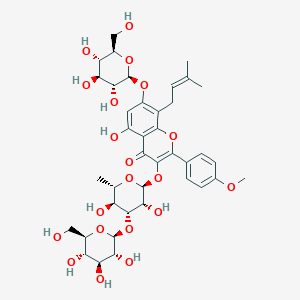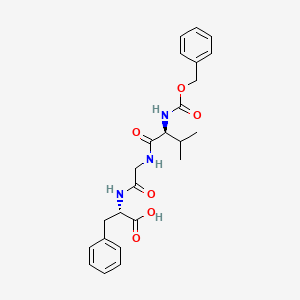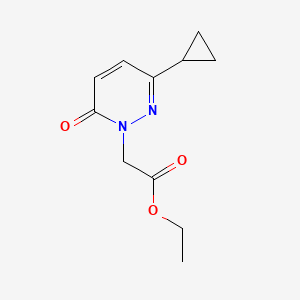
1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid
Vue d'ensemble
Description
1-(2-Chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid (CPMPCA) is a synthetic compound that has been studied for a variety of scientific applications. CPMPCA is a small molecule that can be easily synthesized and manipulated in a laboratory setting. It has a wide range of applications, including in drug development, biochemistry, and physiology.
Applications De Recherche Scientifique
Medicine: Antimicrobial and Anticancer Agent
This compound has shown promise in the medical field due to its structural similarity to chalcones, which are known for their antimicrobial and anticancer properties . Its potential to inhibit microbial growth and cancer cell proliferation is being explored, with the aim of developing new therapeutic drugs.
Agriculture: Pesticide Development
In agriculture, there’s interest in synthesizing derivatives of this compound for use as pesticides. Its chlorophenyl group could be effective against a range of agricultural pests, contributing to the development of new, more efficient pesticides .
Material Science: Polymer Synthesis
The carboxylic acid group in this compound makes it a candidate for creating novel polymers with potential applications in material science. These polymers could have unique properties suitable for industrial applications .
Environmental Science: Bioremediation
Research is being conducted to utilize this compound in environmental science, particularly in bioremediation processes. Its chemical structure could help in the breakdown of harmful substances in the environment .
Biochemistry: Enzyme Inhibition
In biochemistry, this compound is being studied for its ability to act as an enzyme inhibitor. It could provide insights into the development of new biochemical pathways or the inhibition of specific biochemical reactions .
Pharmacology: Drug Synthesis
The compound’s framework is being investigated for the synthesis of drugs due to its potential pharmacological effects. It could lead to the development of new medications for various diseases .
Analytical Chemistry: Chemical Analysis
Due to its unique structure, this compound can be used in analytical chemistry as a standard for calibrating instruments or developing new analytical methods .
Green Chemistry: Sustainable Chemical Processes
Lastly, its potential use in green chemistry is being explored. The compound could be involved in the development of sustainable chemical processes that are less harmful to the environment .
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
The specific interactions and resulting changes would depend on the nature of the target .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have shown varied adme properties, which can impact their bioavailability .
Result of Action
Similar compounds have been shown to induce various molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-4-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-6-14(13-10(7)11(15)16)9-5-3-2-4-8(9)12/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVOKDPWHPIDSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide](/img/structure/B1458792.png)






